(3-Oxopiperazin-2-yl)acetic acid is a chemical compound with the molecular formula C₆H₁₀N₂O₃ and a molecular weight of 158.16 g/mol. It is recognized for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is classified under piperazine derivatives, which are known for their pharmacological properties and utility in synthesizing more complex molecules.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is cataloged under the CAS number 405214-33-7. It falls under the category of small organic molecules and is often utilized as a building block in organic synthesis, particularly in medicinal chemistry due to its potential therapeutic applications .
The synthesis of (3-Oxopiperazin-2-yl)acetic acid typically involves several key steps:
The molecular structure of (3-Oxopiperazin-2-yl)acetic acid features a piperazine ring with an attached acetic acid moiety and a keto group. The InChI representation of the compound is:
The corresponding InChI Key is DXJIRWKIYQMFBA-UHFFFAOYSA-N . This structure allows for specific interactions with biological targets, making it valuable in various research applications.
(3-Oxopiperazin-2-yl)acetic acid can undergo various chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions used. For example:
The mechanism of action for (3-Oxopiperazin-2-yl)acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate access. This property makes it a candidate for therapeutic research aimed at modulating biological processes.
The compound exhibits stability under standard conditions but is classified as hazardous according to safety standards due to potential reactivity with strong oxidizers or acids .
(3-Oxopiperazin-2-yl)acetic acid has several scientific uses:
Recent advances have enabled efficient construction of the piperazine-3-one core through innovative multicomponent reactions and annulation strategies. The split-Ugi reaction has emerged as a powerful tool for regioselective desymmetrization of piperazine, allowing simultaneous introduction of acetic acid and furanmethyl groups at N1 and C2 positions in a single step. This method uses piperazine, formaldehyde, isocyanides (e.g., 1-isocyano-4-bromobenzene), and carboxylic acids (e.g., 1H-indole-2-carboxylic acid) under refluxing methanol, achieving yields >85% without protective groups [1]. For C3-functionalized variants, Masamune condensation of chiral 1,2-diamines—derived from serine methyl ester—provides stereocontrolled access to 3-substituted piperazine-2-acetic acid esters. However, racemization challenges persist with sterically demanding aryl groups (e.g., 3-phenyl derivatives), limiting enantiopurity to ~80% ee [3]. Alternative routes employ azide-mediated cyclization of chloroacetylated serine derivatives, though epimerization during N/O-acetal formation remains a bottleneck [4].
Table 1: Key Synthetic Routes to Piperazine-3-one Cores
Method | Key Reactants | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Split-Ugi Multicomponent | Piperazine, R-NC, R'-COOH, HCHO | MeOH, reflux | 85-92 | Limited isocyanide diversity |
Diamine Cyclization | Chiral 1,2-diamines, α-haloacetates | K₂CO₃, DMF, 80°C | 65-78 | Racemization at C3 |
Azide-Mediated Annulation | Serine derivatives, NaN₃ | THF, 60°C, then LiAlH₄ | 42-55 | Low step efficiency |
Enantioselective synthesis leverages cinchona alkaloid catalysts to achieve kinetic resolution of racemic precursors. Quinine-derived catalysts facilitate asymmetric alkylation of N-acyl dianthranilides with Morita-Baylis-Hillman adducts, affording planar-chiral derivatives with >95% ee via dynamic kinetic resolution (DKR). This process exploits the low rotational barrier (23.3 kcal/mol) of the piperazinone ring to enantioselectively trap conformers [5]. For C3-stereogenic centers, organocatalyzed enamine-iminium cascades using modified Jørgensen-Hayashi catalysts (e.g., trifluoromethanesulfonamide-functionalized pyrrolidines) enable asymmetric cyclizations. These achieve 91% ee in the synthesis of 3,4-dihydro-β-carboline-fused piperazinones, critical intermediates for alkaloids like naucleofficine I [2]. Brønsted acid catalysis with chiral phosphoric acids (CPAs) further diversifies access to enantioenriched scaffolds, though steric bulk at C3 diminishes enantioselectivity (≤76% ee) [5].
Table 2: Asymmetric Catalysis Approaches
Catalyst Class | Substrate | Product Enantioselectivity | Application Scope |
---|---|---|---|
Cinchona Alkaloids | N-Acyl dianthranilides | 92-99% ee | Tub-shaped planar chirality |
Enamine/Iminium Organocatalysts | Aldehyde-nitroolefin adducts | 76-94% ee | β-Carboline alkaloid synthesis |
Chiral Phosphoric Acids | Imines/ketones | 70-91% ee | Limited for C3-aryl groups |
Acylation efficiency hinges on nucleophile activation and solvent polarity control. N-Acylation of piperazinone acetic acids using 3,4-dichlorophenylacetyl chloride requires stoichiometric Hünig’s base in anhydrous THF to suppress diacylation byproducts, improving yields from 45% to 88% [4]. Halogenation at C5/C6 positions employs N-bromosuccinimide (NBS) in DMF, but regioselectivity varies with electronic effects: electron-rich aromatics favor para-bromination (e.g., 4-methoxyphenyl derivatives), while electron-deficient systems undergo side-chain bromination. Microwave assistance reduces reaction times from hours to minutes (e.g., 150°C, 10 min) and minimizes degradation during bromination of acid-sensitive furanmethyl derivatives [8] [1]. Catalyst-controlled chlorination using Pd(II)/CuCl₂ systems enables C–H activation at C3, though competing N-oxidation necessitates careful stoichiometry control (1:0.9 substrate/Pd ratio) [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1